molecular formula C22H24N4O4 B3203235 1-benzyl-3-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea CAS No. 1021250-34-9

1-benzyl-3-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea

Cat. No.: B3203235
CAS No.: 1021250-34-9
M. Wt: 408.4 g/mol
InChI Key: AMNYYMDFYRJUQO-UHFFFAOYSA-N
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Description

1-benzyl-3-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea is a complex organic compound that features a pyridazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea typically involves multiple steps. One common approach starts with the preparation of the 3,4-dimethoxyphenyl derivative, which is then reacted with various intermediates to form the pyridazine ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of each step to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to amines or alcohols.

Scientific Research Applications

1-benzyl-3-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzyl-3-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, altering their activity. The pyridazine ring is particularly important for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-3-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)urea is unique due to its combination of a pyridazine ring with a benzyl and urea group. This structure provides distinct chemical properties and potential biological activities not found in similar compounds .

Properties

IUPAC Name

1-benzyl-3-[2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4/c1-29-19-10-8-17(14-20(19)30-2)18-9-11-21(27)26(25-18)13-12-23-22(28)24-15-16-6-4-3-5-7-16/h3-11,14H,12-13,15H2,1-2H3,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMNYYMDFYRJUQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)NCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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